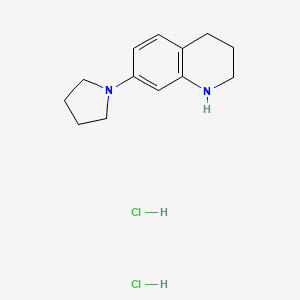

Methyl 3-amino-1,2,4-triazine-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

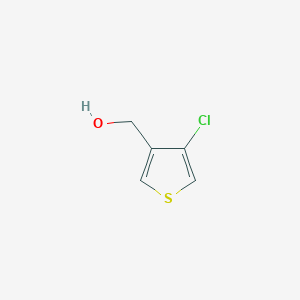

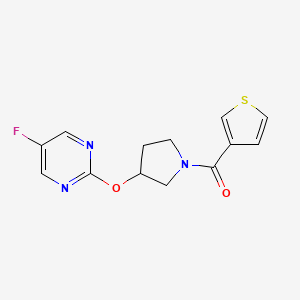

“Methyl 3-amino-1,2,4-triazine-6-carboxylate” is a chemical compound with the CAS Number: 1831085-80-3 . It belongs to the class of compounds known as 1,2,4-triazines . The molecular weight of this compound is 154.13 .

Synthesis Analysis

The synthesis of triazines, including “Methyl 3-amino-1,2,4-triazine-6-carboxylate”, often involves the use of cyanuric chloride and sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds . A library of 3-amino-1,2,4-triazine derivatives has been designed and synthesized for PDK inhibitory activity .Molecular Structure Analysis

The triazines have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens . The InChI Code for “Methyl 3-amino-1,2,4-triazine-6-carboxylate” is 1S/C5H6N4O2/c1-11-4(10)3-2-7-5(6)9-8-3/h2H,1H3,(H2,6,7,9) .Chemical Reactions Analysis

Triazines can enter into inverse electron-demand Diels–Alder reactions . Here, π-deficient triazines are used as dienes, while alkenes or alkynes with electron-donating substituents are used as dienophiles . Cycloaddition initiates a cascade of reactions including elimination of a nitrogen molecule or nitrile from the cycloadduct .Physical And Chemical Properties Analysis

“Methyl 3-amino-1,2,4-triazine-6-carboxylate” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Tri-substituted Triazines

“Methyl 3-amino-1,2,4-triazine-6-carboxylate” can be used in the synthesis of 2,4,6-tri-substituted-1,3,5-triazines. These compounds are known for their applications in different fields, including the production of herbicides and polymer photostabilisers .

Antitumor Properties

Some 1,3,5-triazines, which can be synthesized using “Methyl 3-amino-1,2,4-triazine-6-carboxylate”, display important biological properties. For example, hexamethylmelamine and 2-amino-4-morphlino-s-triazine are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .

PDK1 Inhibitors

“Methyl 3-amino-1,2,4-triazine-6-carboxylate” can be used in the synthesis of 3-amino-1,2,4-triazine-based compounds, which have been found to be selective PDK1 inhibitors with therapeutic potential in highly aggressive pancreatic ductal adenocarcinoma .

Antimicrobial Activity

The synthesized compounds from “Methyl 3-amino-1,2,4-triazine-6-carboxylate” have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria, and C. albicans representing fungi .

Corrosion Inhibitor

“Methyl 3-amino-1,2,4-triazine-6-carboxylate” can be used in the synthesis of 2-amino-4-methoxy-6-methyl-1,3,5-triazine, which has been studied as a corrosion inhibitor for mild steel in HCl solution .

Safety And Hazards

The safety information for “Methyl 3-amino-1,2,4-triazine-6-carboxylate” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, and respiratory tract .

Eigenschaften

IUPAC Name |

methyl 3-amino-1,2,4-triazine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c1-11-4(10)3-2-7-5(6)9-8-3/h2H,1H3,(H2,6,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJKZSSKTWTNTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-1,2,4-triazine-6-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2966888.png)

![2-Fluoro-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B2966896.png)

![[1-(Cyclobutylmethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2966899.png)

![7,8-dimethoxy-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2966903.png)

![(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2966904.png)

![10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride, cis](/img/structure/B2966908.png)